Ethyl 2-(pyrrolidin-2-ylidene)acetate is a synthetic compound that belongs to the class of heterocyclic compounds, specifically those containing nitrogen in their structure. This compound is notable for its potential applications in medicinal chemistry, particularly as a phosphodiesterase inhibitor, which has implications for treating cardiovascular diseases.
The compound can be sourced from various chemical suppliers and is often referenced in patent literature due to its synthetic routes and potential therapeutic applications. For instance, it is mentioned in patents related to phosphodiesterase inhibitors, highlighting its relevance in pharmaceutical research .
The synthesis of ethyl 2-(pyrrolidin-2-ylidene)acetate typically involves the reaction of pyrrolidine derivatives with ethyl acetate or its derivatives. One reported method involves using sodium hydride and dry tetrahydrofuran as solvents, where the reaction is conducted at low temperatures (0°C) to facilitate the formation of the desired product .
A common procedure includes:
The molecular formula for ethyl 2-(pyrrolidin-2-ylidene)acetate is , with a molecular weight of approximately 169.221 g/mol. The compound features a pyrrolidine ring attached to an ethylene group and an acetate moiety.
Ethyl 2-(pyrrolidin-2-ylidene)acetate can participate in various chemical reactions typical of esters and heterocycles, including nucleophilic substitutions and cyclization reactions. It can act as an intermediate in synthesizing more complex molecules or as a precursor for further functionalization.
In one synthesis route, the compound was reacted with formaldehyde and primary amines under specific conditions to yield derivatives that exhibit phosphodiesterase inhibitory activity . The yield of such reactions can vary, with reported yields around 60% under optimized conditions .
The mechanism of action for ethyl 2-(pyrrolidin-2-ylidene)acetate primarily relates to its role as a phosphodiesterase inhibitor. By inhibiting phosphodiesterase enzymes, this compound can increase intracellular levels of cyclic adenosine monophosphate (cAMP), leading to enhanced cardiac contractility and vasodilation.
Research indicates that compounds similar to ethyl 2-(pyrrolidin-2-ylidene)acetate have been shown to exert cardiotonic effects, making them valuable in treating heart failure and related conditions .
While specific physical properties like boiling point or melting point are not extensively documented, general characteristics include:
The compound exhibits typical reactivity associated with esters and nitrogen-containing heterocycles, making it versatile for further chemical transformations.
Ethyl 2-(pyrrolidin-2-ylidene)acetate has significant potential in scientific research, particularly in medicinal chemistry:
This compound's unique properties and potential applications make it an interesting subject for ongoing research in both academic and industrial settings.
The Blaise reaction—a zinc-mediated coupling of α-haloesters with nitriles—generates β-enamino ester intermediates that serve as precursors to Ethyl 2-(pyrrolidin-2-ylidene)acetate. Tandem sequences exploit these intermediates for in situ lactam annulation. For example, zinc enolates derived from ethyl bromoacetate and acrylonitrile undergo conjugate addition, followed by intramolecular cyclization, yielding pyrrolidinylidene acetates [3]. This one-pot strategy minimizes purification steps and improves atom economy.
Table 1: Tandem Blaise-Cyclization Routes to Pyrrolidinylidene Acetates
Nitrile Substrate | Cyclization Condition | Yield (%) | Key Advantage |
---|---|---|---|
4-Chlorobutanenitrile | KI, 80°C | 68 | Direct access to N-H lactams |
N-(2-Cyanoethyl)aniline | PdI₂, CO, 100°C | 85 | Catalytic carbonyl insertion |
1-Azido-2-cyanoethane | BBr₃, -20°C | 52 | Azide reduction/cyclization |
Palladium-catalyzed oxidative carbonylation represents the most efficient route to Ethyl 2-(pyrrolidin-2-ylidene)acetate derivatives. Homopropargylic amines react with CO, O₂, and alcohols under PdI₂/KI catalysis (40 atm CO/air, 100°C) to form γ-lactams with (Z)-selectivity. The mechanism involves:
Table 2: PdI₂/KI-Catalyzed Carbonylation of Homopropargylic Amines
N-Substituent | Alcohol | PdI₂ (mol%) | Time (h) | Yield (%) |
---|---|---|---|---|
Phenyl | MeOH | 5 | 2 | 85 |
4-Cl-C₆H₄ | EtOH | 5 | 3 | 82 |
Benzyl | MeOH | 5 | 5 | 58 |
tert-Butyl | iPrOH | 10 | 5 | 47 |
The (Z)-isomer of Ethyl 2-(pyrrolidin-2-ylidene)acetate predominates in synthetic routes due to kinetic and thermodynamic stabilization. X-ray analyses confirm the (Z)-configuration, where the ester carbonyl and lactam NH form an intramolecular H-bond, lowering the system energy by 2.3 kcal/mol versus the (E)-isomer [3] [4]. Hydrogenation catalysts can modulate stereoselectivity:
Table 3: Stereochemical Outcomes in Pyrrolidinylidene Acetate Synthesis
Method | Condition | Z:E Ratio | Application Note |
---|---|---|---|
PdI₂/KI carbonylation | 100°C, 40 atm CO | >99:1 | Thermodynamic control |
Rh(I) cycloisomerization | Toluene, 80°C | 95:5 | Requires preformed enynes |
Base-catalyzed isomerization | K₂CO₃, MeOH | 88:12 | Limited to N-aryl derivatives |
Yield limitations in N-alkyl substrate carbonylation (e.g., 58% for N-benzyl) are mitigated through reaction engineering:
Table 4: Optimization Strategies for Challenging Substrates
Challenge | Strategy | Result Improvement |
---|---|---|
Low N-alkyl yield | Dilution (0.04 M MeOH) | +16% yield (58% → 74%) |
Steric hindrance (N-tBu) | 0.02 M, 10 mol% PdI₂ | 54% vs. 33% (standard) |
Isopropanol low reactivity | Extended time (8 h) | 72% (vs. 52% at 5 h) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1